molecular formula C7H8N2O B12875806 5H-Oxazolo[3,2-A]pyridin-5-amine CAS No. 201532-32-3

5H-Oxazolo[3,2-A]pyridin-5-amine

Cat. No.: B12875806
CAS No.: 201532-32-3
M. Wt: 136.15 g/mol
InChI Key: JWJKCKRPCURFKJ-UHFFFAOYSA-N
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Description

5H-Oxazolo[3,2-A]pyridin-5-amine is a heterocyclic compound with the molecular formula C7H8N2O. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5H-Oxazolo[3,2-A]pyridin-5-amine typically involves cyclization reactions. One common method is the cyclization of appropriately substituted pyridine derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5H-Oxazolo[3,2-A]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5H-Oxazolo[3,2-A]pyridin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5H-Oxazolo[3,2-A]pyridin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins .

Comparison with Similar Compounds

5H-Oxazolo[3,2-A]pyridin-5-amine can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole core structure but differ in their specific substituents and biological activities .

Properties

CAS No.

201532-32-3

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

5H-[1,3]oxazolo[3,2-a]pyridin-5-amine

InChI

InChI=1S/C7H8N2O/c8-6-2-1-3-7-9(6)4-5-10-7/h1-6H,8H2

InChI Key

JWJKCKRPCURFKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(N2C=COC2=C1)N

Origin of Product

United States

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